

low-dose amiodarone safety meta-analysis side effect incidence

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amiodarone

CAS No.: 1951-25-3

Cat. No.: S518653

[Get Quote](#)

Comparative Safety Data: Quantitative Summary

The table below summarizes key quantitative findings from major meta-analyses on low-dose **amiodarone** safety.

Analysis Focus	Included Studies & Patients	Dose Definition	Overall Side Effect Incidence (95% CI)	Discontinuation Due to Side Effects (95% CI)
----------------	-----------------------------	-----------------	----------------------------------------	----------------------------------------------

| **Very-Low-Dose (2020 Analysis)** [1] [2] [3] | 10 observational studies (n=901) | Low-dose: ≤ 200 mg/day
Very-low-dose: ≤ 100 mg/day | 17% (12%–22%) for ≤ 200 mg/day 11% (4%–27%) for ≤ 100 mg/day | 6% (3%–11%) for ≤ 200 mg/day **2% (1%–6%) for ≤ 100 mg/day** | | **Low-Dose (1997 Analysis)** [4] [5] | 4 placebo-controlled RCTs (n=1,465) | Low-dose: ≤ 400 mg/day (Mean: 152-330 mg/day) | Not separately reported | **22.9%** (vs. 15.4% for placebo) |

The 1997 meta-analysis, which used a broader dose definition, found that low-dose **amiodarone** was associated with a statistically significant increase in drug discontinuation and specific side effects compared to placebo [4] [5]. In contrast, the 2020 analysis suggests that with modern, lower dosing strategies, the incidence of significant side effects requiring discontinuation is markedly reduced, especially at doses of 100 mg/day or less [1] [3].

Experimental Protocol & Methodologies

For independent verification and further research, here are the core methodological details from the key analyses.

1. 2020 Systematic Review and Meta-Analysis Protocol [2] [3]

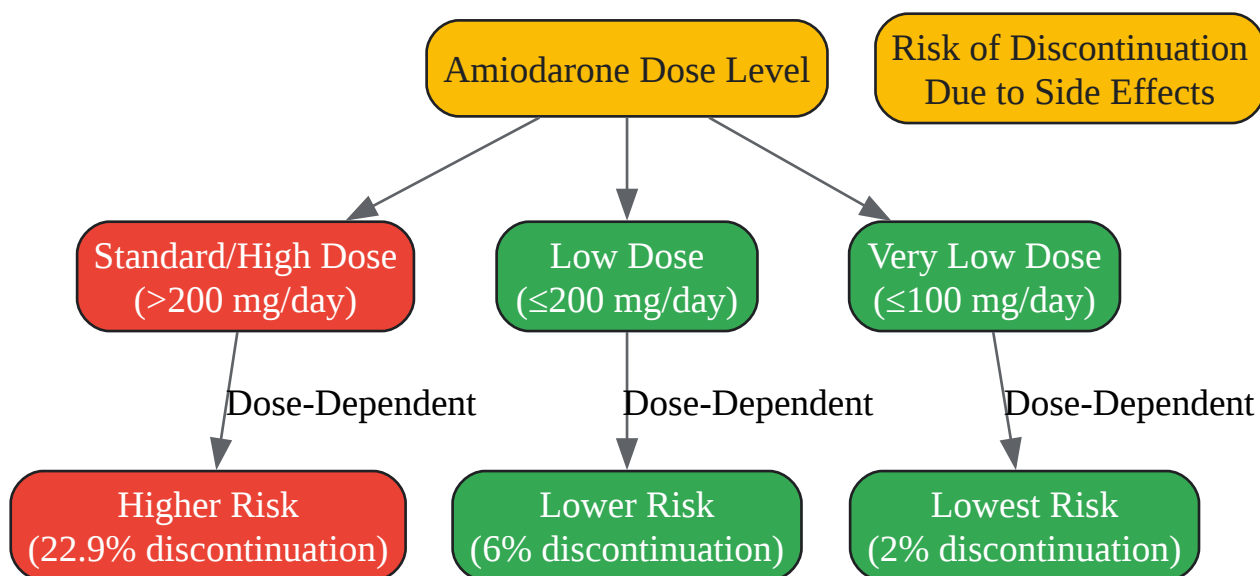
- **Objective:** To assess the incidence of side effects leading to discontinuation of low-dose (≤ 200 mg/day) and very-low-dose (≤ 100 mg/day) **amiodarone**.
- **Data Sources:** Systematic search of MEDLINE, EMBASE, and the Cochrane Database of Systematic Reviews from inception to June 2019.
- **Study Selection:** Included observational cohort studies (both prospective and retrospective) that reported incidence or prevalence of **amiodarone** side effects. Case reports, reviews, and interventional studies were excluded.
- **Data Extraction & Synthesis:** Two independent investigators extracted data using a standardized form. Pooled incidence estimates were calculated using the **random-effects generic inverse variance method (DerSimonian and Laird)** to account for heterogeneity.
- **Outcomes Defined:** Significant side effects were those requiring drug discontinuation and included hepatotoxicity, significant thyroid disorder, and pulmonary toxicity confirmed by clinical presentation and diagnostic imaging.
- **Heterogeneity & Bias Assessment:** Between-study heterogeneity was quantified using Cochran's Q test and the I^2 statistic. Publication bias was evaluated using Egger's regression test.

2. 1997 Meta-Analysis Protocol [4] [5]

- **Objective:** To assess the odds of experiencing adverse effects with low-dose **amiodarone** (≤ 400 mg/day) compared to placebo.
- **Study Selection:** Included double-blind, placebo-controlled randomized trials with a mean follow-up of at least 12 months and an explicit description of adverse effects.
- **Data Synthesis:** Data were pooled after testing for homogeneity. Summary odds ratios (ORs) for each adverse effect were calculated using the **Peto-modified Mantel-Haenszel method**.
- **Outcomes Assessed:** Specific odds ratios were calculated for thyroid, neurologic, pulmonary, skin, ocular, bradycardic, hepatic, and gastrointestinal adverse effects.

Safety Profile Visualization

The following diagram illustrates the relationship between **amiodarone** dose levels and the corresponding risk of side effects requiring discontinuation, based on the analyzed data.



[Click to download full resolution via product page](#)

Research Considerations and Limitations

When interpreting these findings for drug development or clinical guidance, consider these critical points:

- **Dose Definition is Critical:** The safety profile is highly sensitive to the definition of "low dose." The more favorable 2020 data reflects modern, very-low-dose practice (≤ 200 mg/day, and especially ≤ 100 mg/day), whereas the 1997 analysis included doses up to 400 mg/day [1] [4].
- **Inherent Limitations of Meta-Analyses:** The 2020 analysis was based on observational studies, which, while informative, are more prone to bias than randomized controlled trials. It also reported significant heterogeneity ($I^2 = 73-80\%$) and publication bias [2] [3].
- **Organ-Specific Toxicity Remains a Concern:** Despite lower discontinuation rates, organ system toxicities (pulmonary, thyroid, hepatic) are still reported even at low and extremely low doses, necessitating ongoing vigilance and monitoring [6] [7]. A 2025 commentary cautions that pulmonary, thyroid, and hepatic risks may be underestimated in studies with limited power or follow-up [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Low-dose Amiodarone Is Safe: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Low-dose Amiodarone Is Safe: A Systematic Review and Meta ... [pmc.ncbi.nlm.nih.gov]
3. Low-dose Amiodarone Is Safe: A Systematic Review and ... [innovationsincrm.com]
4. Adverse effects of low dose amiodarone: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Adverse Effects of Low Dose Amiodarone: A Meta-Analysis - ScienceDirect [sciencedirect.com]
6. Pulmonary, Thyroid, Hepatic, and Statistical Concerns [pmc.ncbi.nlm.nih.gov]
7. Amiodarone: Guidelines for Use and Monitoring [aafp.org]

To cite this document: Smolecule. [low-dose amiodarone safety meta-analysis side effect incidence]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b518653#low-dose-amiodarone-safety-meta-analysis-side-effect-incidence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com